molecular formula C20H18N2O3 B2391737 1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-pyrazinedione CAS No. 338750-18-8

1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-pyrazinedione

Cat. No.: B2391737
CAS No.: 338750-18-8
M. Wt: 334.375
InChI Key: QVGCNAHPWNBCFS-LDADJPATSA-N
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Description

1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-pyrazinedione is a complex organic compound with the molecular formula C20H18N2O3 and a molecular weight of 334.375 g/mol.

Preparation Methods

The synthesis of 1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-pyrazinedione involves multiple steps and specific reaction conditions. One common synthetic route includes the condensation of appropriate benzyl and phenylmethylene derivatives with tetrahydro-2,5-pyrazinedione under controlled conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings .

Chemical Reactions Analysis

1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-pyrazinedione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-pyrazinedione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-pyrazinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-pyrazinedione can be compared with other similar compounds, such as:

    1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-pyrrolidinedione: This compound has a similar structure but differs in the ring system, which may result in different chemical and biological properties.

    1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-thiazinedione:

Properties

IUPAC Name

(3E)-1-acetyl-4-benzyl-3-benzylidenepiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-15(23)21-14-19(24)22(13-17-10-6-3-7-11-17)18(20(21)25)12-16-8-4-2-5-9-16/h2-12H,13-14H2,1H3/b18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGCNAHPWNBCFS-LDADJPATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)N(C(=CC2=CC=CC=C2)C1=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC(=O)N(/C(=C/C2=CC=CC=C2)/C1=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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